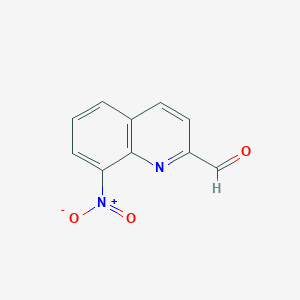

8-Nitroquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-8-5-4-7-2-1-3-9(12(14)15)10(7)11-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMSLUNYDZHKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies

Established Reaction Pathways for 8-Nitroquinoline-2-carbaldehyde Synthesis

The traditional synthesis of this compound is a multi-step process that begins with precursor molecules and involves key chemical transformations.

Multi-Step Synthesis from Precursor Molecules

The most common precursor for the synthesis of this compound is 2-methylquinoline (B7769805). This multi-step synthesis involves the introduction of a nitro group onto the quinoline (B57606) ring, followed by the oxidation of the methyl group to an aldehyde. This sequential approach allows for the controlled construction of the target molecule.

Regioselective Nitration Approaches

A critical step in the synthesis is the regioselective nitration of the quinoline ring. The nitration of 2-methylquinoline typically yields a mixture of isomers, primarily 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline. The separation of these isomers is a crucial and often challenging step in isolating the desired 8-nitro precursor. The reaction conditions, including the choice of nitrating agent and temperature, can be optimized to favor the formation of the 8-nitro isomer.

Aldehyde Group Introduction via Oxidation or Formylation

The final key transformation is the introduction of the aldehyde group at the 2-position. This is most commonly achieved through the oxidation of the methyl group of 8-nitro-2-methylquinoline. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for this specific transformation, selectively converting the methyl group to a formyl group to yield this compound. researchgate.netemporia.edunih.gov

Table 1: Oxidation of 2-Methylquinolines to Quinoline-2-carbaldehydes

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 2-Methylquinoline | Selenium Dioxide | Quinoline-2-carbaldehyde | Not Specified | emporia.edu |

| 8-Methylquinoline | Selenium Dioxide | 8-Quinoline-aldehyde | 49 | emporia.edu |

This table is interactive. Click on the headers to sort the data.

Development of Novel Synthetic Routes

Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound.

Exploration of Catalytic Methods

The exploration of catalytic methods aims to improve the efficiency and selectivity of the synthesis. Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com The application of such catalysts to the oxidation of 2-methyl-8-nitroquinoline (B1328908) could offer a more efficient and controlled route to the desired aldehyde. The use of metal-free catalytic systems, such as TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) in combination with a co-oxidant, is another promising area of research for the selective oxidation of alcohols to aldehydes and could be adapted for this synthesis. cmu.edu

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, this includes the exploration of:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.govnih.gov This technique could be applied to various steps in the synthesis of this compound to improve efficiency.

Solvent-Free Reactions: Conducting reactions without a solvent, or in a recyclable and benign solvent, is a key principle of green chemistry. The development of solvent-free methods for the nitration and oxidation steps would significantly reduce waste and environmental impact.

Alternative Catalysts: The use of non-toxic and recyclable catalysts is a major focus of green chemistry. Research into solid-supported catalysts and biocatalysts could lead to more sustainable synthetic routes.

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound and related compounds is highly dependent on the careful optimization of reaction conditions. Factors such as temperature, solvent, and the choice of reagents play a critical role in maximizing the yield and purity of the final product.

The synthesis of quinoline derivatives often involves multi-step processes where the conditions of each step must be finely tuned. For instance, in the synthesis of hydroquinolines from nitroaldehydes, a three-step, one-pot reaction has been developed. This process involves an initial hydrogenation at 40°C, followed by a condensation step at 60°C, and a final hydrogenation at a significantly higher temperature of 120°C. The solvent of choice for this particular synthesis is ethanol (B145695). The catalyst, a nickel/nitrogen-doped silicon carbide (Ni/N-SiC) catalyst, is crucial for the reaction's success. It was observed that other support materials like activated carbon, γ-Al2O3, TiO2, SiO2, and CeO2 showed no catalytic activity.

In the nitration of quinoline to produce a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351), the reaction temperature is maintained between 95°C and 100°C for approximately 1 to 2 hours. Concentrated sulfuric acid is used as the solvent and the nitrating agent is 71% nitric acid. These conditions are reported to be preferable for maximizing the yields of both isomers.

For the synthesis of 8-hydroxy-5-nitroquinoline, a two-stage method involving the nitrosation of 8-hydroxyquinoline (B1678124) followed by oxidation of the resulting nitroso derivative with nitric acid has been optimized. The key parameters that were fine-tuned include the concentration of nitric acid, the reaction temperature, and the duration of the reaction.

The synthesis of various 8-hydroxyquinoline derivatives has been explored under different conditions. For example, a Betti reaction for the synthesis of 8-hydroxyquinoline inhibitors was carried out by stirring the reactants in ethanol at room temperature for 72 hours. In another instance, the reaction was conducted at temperatures between 130°C and 180°C for 3 hours in toluene.

Table 1: Effects of Reaction Conditions on the Synthesis of Quinoline Derivatives

| Product | Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

| Hydroquinolines | 2-Nitrobenzaldehyde, Acetophenone | Ni/N-SiC, LiOH | Ethanol | 40°C, 60°C, 120°C | 20h, 20h, 48h | 93% (isolated) |

| 5-Nitroquinoline & 8-Nitroquinoline | Quinoline | 71% Nitric Acid | Conc. Sulfuric Acid | 95°C - 100°C | 1 - 2 hours | Not specified |

| 8-Hydroxy-5-nitroquinoline | 8-Hydroxyquinoline | Nitric Acid | Not specified | Optimized | Optimized | Not specified |

| 8-Hydroxyquinoline derivatives | 8-Hydroxyquinoline, 4-Chlorobenzaldehyde, 2-Amino-4-hydroxypyridine | - | Ethanol | Room Temperature | 72 hours | 34% |

| 8-Hydroxyquinoline inhibitors | 2-Aminophenol, Acrolein | HCl | Toluene | 130°C - 180°C (reflux) | 3 hours (2h reflux) | Not specified |

The purification of synthetic intermediates is a critical step to ensure the high purity of the final this compound product. Various techniques are employed depending on the nature of the intermediate and the impurities present.

A common intermediate in the synthesis of 8-nitroquinoline derivatives is a mixture of 5-nitroquinoline and 8-nitroquinoline. A method for their separation involves the formation of hydrohalide salts. The mixture of nitroquinoline isomers is dissolved in a suitable solvent, and a hydrohalide, such as hydrogen chloride gas, is added to precipitate the hydrochloride salts. This precipitate can then be further purified.

One purification strategy involves suspending the crude product in wet dimethylformamide (DMF) and heating it to dissolution (95°C-100°C). Upon cooling to 25°C, 5-nitroquinoline hydrochloride crystallizes and can be collected by filtration. The remaining filtrate contains the 8-nitroquinoline isomer.

Another separation technique involves adjusting the pH of an aqueous slurry of the hydrochloride salt mixture. By increasing the pH to approximately 3.5 with a base like dilute aqueous sodium bicarbonate, 8-nitroquinoline precipitates as a free base. This precipitate can be collected by filtration. Further purification can be achieved through crystallization from a suitable solvent, such as isopropyl alcohol, which can increase the purity of 8-nitroquinoline to over 99%. google.com

For other quinoline derivatives, purification often involves flash column chromatography. For instance, crude products from the synthesis of 8-hydroxyquinolines have been purified using this method with a solvent system of 5% - 20% ethyl acetate (B1210297) in cyclohexane.

In some cases, simple washing of the precipitate is sufficient. For example, a precipitate formed during a Betti reaction was purified by washing with toluene, diethyl ether (Et2O), and methanol (B129727) (MeOH) before being dried under reduced pressure.

Chemical Transformations and Derivatization Approaches

Reactivity of the Carbaldehyde Moiety

The aldehyde group at the C2 position of the quinoline (B57606) ring is a key site for various chemical modifications, including the formation of imines, hydrazones, and oximes, as well as condensation reactions.

The carbaldehyde group of 8-nitroquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a versatile method for introducing a wide variety of substituents, which can significantly alter the chemical and physical properties of the parent molecule. For instance, the reaction of this compound with various amines can be used to synthesize a range of Schiff base ligands. bendola.com The formation of these imines is often straightforward, typically achieved by refluxing the aldehyde with the corresponding amine in a suitable solvent like ethanol (B145695). bendola.com

The stability and reactivity of the resulting Schiff bases can be influenced by the nature of the amine used. While many primary amines yield stable imines, reactions with certain amines, such as 8-aminoquinoline (B160924), can sometimes lead to the formation of aminals instead of the expected Schiff base. cdnsciencepub.comresearchgate.net

The synthesis of Schiff bases from this compound is a valuable tool in the development of new chemical entities. For example, Schiff base derivatives of this compound have been explored for their potential applications in coordination chemistry, where they can act as ligands for various metal ions. bendola.com

Here is a table summarizing examples of Schiff base formation from quinoline aldehydes:

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

| 2-hydroxy-5-nitrobenzaldehyde | 8-aminoquinoline | Schiff Base Ligand (HL) | bendola.com |

| Pyridine-2-carboxaldehyde | 8-aminoquinoline | Aminal | cdnsciencepub.comresearchgate.net |

| 1-methyl-2-imidazolecarboxaldehyde | 8-aminoquinoline | Schiff Base Ligand (MICQ) | researchgate.net |

| 2-hydroxy-1-napthaldehyde | 8-aminoquinoline | Schiff Base Ligand (TL1) | researchgate.net |

The aldehyde functionality of this compound can be readily converted into hydrazone and oxime derivatives through condensation reactions with hydrazine (B178648) or hydroxylamine (B1172632), respectively. vulcanchem.comresearchgate.net These reactions provide a pathway to novel compounds with potentially interesting biological activities.

For example, a series of quinoline-2-carbaldehyde hydrazone derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. researchgate.netresearchgate.net The synthesis of these hydrazones typically involves the reaction of the aldehyde with a substituted hydrazine. nih.gov The resulting hydrazone linker is thought to contribute to the stability of the molecule and facilitate hydrogen bonding with biological targets. nih.gov

Similarly, oxime derivatives can be prepared, and these, along with hydrazones, have been investigated for their potential as anticancer agents. nih.gov The formation of hydrazones from this compound has been utilized in the synthesis of more complex molecules, such as those with potential applications as chemosensors. researchgate.net

The following table presents examples of hydrazone and oxime formation:

| Aldehyde Reactant | Reagent | Product Type | Reference |

| This compound | Hydrazine derivatives | Hydrazones | vulcanchem.com |

| Quinoline-2-carbaldehyde | Substituted hydrazines | Hydrazone derivatives | researchgate.netresearchgate.net |

| 8-hydroxy-2-quinolinecarbaldehyde | Benzoylhydrazides | Benzoylhydrazones | nih.gov |

The carbaldehyde group of this compound can participate in condensation reactions with compounds containing an active methylene (B1212753) group, a reaction known as the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated compounds. wikipedia.org The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgyoutube.com

The active methylene compound must have two electron-withdrawing groups to facilitate the deprotonation of the α-carbon. thermofisher.comyoutube.com Examples of suitable active methylene compounds include malonic esters, ethyl acetoacetate, and barbituric acid derivatives. wikipedia.orgnih.gov The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by a dehydration step to yield the final unsaturated product. wikipedia.org

This methodology has been applied to various aldehydes, including substituted quinoline-3-carbaldehydes, to generate a diverse range of derivatives. chim.it The products of these condensation reactions can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Below is a table summarizing Knoevenagel condensation reactions:

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| Aldehydes or Ketones | Compounds with active hydrogen (e.g., malonic acid) | Weakly basic amine | α,β-unsaturated ketone (conjugated enone) | wikipedia.org |

| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine in ethanol | Enone | wikipedia.org |

| Acrolein | Malonic acid | Pyridine (B92270) (Doebner modification) | trans-2,4-pentadienoic acid | wikipedia.org |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-acetylcoumarin | youtube.com |

Transformations of the Nitro Group

The nitro group at the C8 position of the quinoline ring plays a significant role in the chemical reactivity of this compound, influencing both its reduction potential and its directing effects in substitution reactions.

The nitro group of this compound can be selectively reduced to an amino group, yielding 8-aminoquinoline-2-carbaldehyde. acs.orgdtic.mil This transformation is a crucial step in the synthesis of various functional molecules, as the resulting amino group can be further modified. arkat-usa.org The reduction can be achieved using various reducing agents. For instance, catalytic hydrogenation using platinum oxide has been successfully employed to reduce the nitro group in related 8-nitroquinoline-substituted compounds. dtic.mil Another method involves the use of iron powder in the presence of hydrochloric acid. dtic.mil

The synthesis of 8-aminoquinoline-2-carbaldehydes is of particular interest as these compounds are valuable building blocks for chemosensor development. arkat-usa.org The amino group can be N-arylated to introduce different sidechains, which can fine-tune the affinity and selectivity of the resulting chemosensor for specific ions. arkat-usa.org

The following table provides examples of the reduction of the nitro group:

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| This compound | Platinum oxide | 8-Aminoquinoline-2-carbaldehyde | dtic.mil |

| 8-Nitroquinoline-substituted macrocycles | Iron and HCl | 8-Aminoquinoline-substituted macrocycles | dtic.mil |

| 6-Methoxy-3-methyl-8-nitroquinoline | Iron filings in di-n-butyl ether and dilute acetic acid | 8-Amino-6-methoxy-3-methylquinoline | google.com |

| 8-Nitroquinolin-2(1H)-one derivative | SnCl₂ | Amino-derivative | nih.gov |

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring system. nih.govyoutube.com This electronic effect makes the nitro group a deactivating group for electrophilic aromatic substitution, meaning it slows down the rate of reaction compared to unsubstituted benzene (B151609). youtube.comlibretexts.org Furthermore, the nitro group acts as a meta-director in electrophilic aromatic substitution reactions. youtube.comlibretexts.org

Conversely, the nitro group activates the quinoline ring towards nucleophilic aromatic substitution (SNA r). mdpi.comlibretexts.org The strong electron-withdrawing ability of the nitro group makes the positions ortho and para to it electron-deficient and thus susceptible to attack by nucleophiles. nih.govlibretexts.org This activation allows for the displacement of leaving groups, such as halogens, or even hydrogen atoms in some cases (vicarious nucleophilic substitution), providing a route to functionalize the quinoline ring at positions that would otherwise be unreactive towards nucleophiles. mdpi.comnih.gov For example, the presence of a nitro group can facilitate the amination of nitroquinoline derivatives. mdpi.com

The table below illustrates the directing and activating effects of the nitro group:

| Reaction Type | Effect of Nitro Group | Position of Attack | Reference |

| Electrophilic Aromatic Substitution | Deactivating, Meta-directing | Meta to the nitro group | youtube.comlibretexts.org |

| Nucleophilic Aromatic Substitution (SNA r) | Activating | Ortho and Para to the nitro group | nih.govlibretexts.org |

| Vicarious Nucleophilic Substitution of Hydrogen (VNS) | Activating | Ortho and/or Para to the nitro group | mdpi.com |

Modifications of the Quinoline Ring System

The reactivity of the this compound core is dictated by the interplay between the electron-withdrawing nitro and aldehyde groups and the inherent electronic nature of the quinoline heterocycle. These features allow for targeted modifications through various substitution and ring-forming strategies.

Electrophilic and Nucleophilic Substitution Strategies

The quinoline nucleus is generally electron-deficient, a characteristic that is further amplified by the presence of the nitro group at the 8-position. This electronic profile makes the carbocyclic ring susceptible to nucleophilic attack, particularly through mechanisms like Vicarious Nucleophilic Substitution (VNS) of hydrogen. Research on 8-nitroquinoline (B147351) has shown that it undergoes VNS reactions, with nucleophiles preferentially attacking the para-position (C5) relative to the nitro group. For instance, amination of 8-nitroquinoline can occur at positions ortho or para to the nitro group. While specific studies on this compound are limited, it is anticipated that the aldehyde at C2 would further modulate this reactivity.

In contrast, electrophilic substitution on the quinoline ring is generally disfavored due to its electron-deficient nature. Standard electrophilic reactions like nitration and sulfonation on unsubstituted quinoline typically require harsh conditions and yield a mixture of 5- and 8-substituted isomers. For this compound, any further electrophilic substitution would be highly challenging and is not a commonly employed strategy for its derivatization.

A more common transformation of the quinoline ring system involves the reduction of the nitro group. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group (8-aminoquinoline-2-carbaldehyde), which fundamentally alters the ring's reactivity and opens up new avenues for derivatization, such as diazotization followed by substitution.

Annulation Reactions and Polycyclic Derivative Formation

The functional groups of this compound serve as ideal handles for annulation reactions, which involve the construction of a new ring fused to the existing quinoline scaffold. These reactions lead to the formation of complex polycyclic and heteroaromatic systems.

A primary strategy involves leveraging the aldehyde group. Condensation of quinoline aldehydes with various reagents can initiate a sequence of reactions culminating in a new fused ring. For example, transition-metal-catalyzed reactions starting from 2-alkynylquinoline-3-carbaldehydes have been used to synthesize fused systems like furoquinolines and pyranoquinolines. Similarly, Knoevenagel condensation of 2-chloro-3-formylquinoline with 2-aminoacetophenone (B1585202) has been reported to yield complex quinolinyl-quinolinone structures. These methodologies highlight the potential of the aldehyde at the C2 position of this compound to act as an electrophilic partner in cyclization cascades.

Furthermore, microwave-assisted reactions have been employed to synthesize heteroannulated 8-nitroquinolines. For instance, the reaction of 3-arylidene-2,3-dihydro-8-nitro-4-quinolones with arylhydrazines produces polycyclic pyrazole-fused quinoline derivatives. This demonstrates how the 8-nitroquinoline framework can be elaborated into more complex structures with potential biological activities. The formation of these polycyclic systems significantly expands the chemical space accessible from the this compound starting material.

Integration into Complex Molecular Architectures

Beyond modifying the core ring system, this compound is a valuable building block for constructing larger, supramolecular structures. Its aldehyde functionality is key to incorporating the nitroquinoline moiety into macrocycles and conjugating it with other molecular scaffolds.

Incorporation into Macrocyclic Ligands

A significant application of this compound is in the synthesis of macrocyclic ligands, particularly tetraazacrown ethers. The aldehyde group readily participates in reductive amination reactions with the secondary amine groups of pre-formed macrocycles like tetraaza-15-crown-5.

This reaction typically involves treating the crown ether with this compound in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The process attaches the 8-nitroquinolin-2-ylmethyl group as a sidearm to the nitrogen atoms of the macrocycle. Subsequent reduction of the nitro group to an amine is often performed to yield the final 8-aminoquinoline-containing macrocyclic ligand. These ligands, featuring the quinoline unit as a metal-binding sidearm, form highly stable complexes with various metal ions, including Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺.

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 8-Nitroquinoline-2-carbaldehyde, both ¹H and ¹³C NMR are fundamental in assigning the positions of protons and carbon atoms, respectively.

Proton (¹H) NMR Methodologies for Structural Assignment

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms on the quinoline (B57606) ring system. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group at the C8 position and the aldehyde group at the C2 position. This typically results in a downfield shift for the protons on the ring.

In a synthetic context where this compound is used as a reactant, the characteristic signals of its protons can be observed. For instance, in the synthesis of bis(8-aminoquinoline)-substituted tetraazacrown ethers, the aromatic protons of the this compound moiety exhibit distinct signals. The proton at the 3-position typically appears as a doublet, coupled to the proton at the 4-position. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, and H7) show complex splitting patterns due to their respective couplings. The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm.

Carbon-13 (¹³C) NMR Techniques for Carbon Framework Analysis

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift, often in the range of 190-200 ppm. The carbons of the quinoline ring appear in the aromatic region (typically 110-160 ppm). The presence of the nitro group at C8 causes a significant downfield shift for C8 and influences the chemical shifts of the adjacent carbons.

In a study detailing the synthesis of a bis(8-aminoquinoline)-substituted tetraazacrown ether from this compound, the resulting product's ¹³C NMR spectrum showed signals corresponding to the carbons of the quinoline system. For the precursor, this compound, one would expect ten distinct signals corresponding to the ten carbon atoms of the core structure. The quaternary carbons (C2, C8, C8a, and C4a) are typically weaker in intensity compared to the carbons bearing hydrogen atoms.

Advanced 2D NMR Experiments for Connectivity Elucidation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the complex proton and carbon spectra of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems. An HSQC experiment would correlate each proton with its directly attached carbon atom, providing definitive C-H assignments. Detailed 2D NMR studies on this specific compound are not widely reported in the literature, but their application would follow standard methodologies for structural elucidation of complex aromatic systems.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron system of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule through their vibrational frequencies. For this compound, the most prominent absorption bands would correspond to the nitro (NO₂) and aldehyde (C=O) groups.

Key expected FT-IR absorption bands include:

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the quinoline ring may shift this frequency slightly.

N-O Stretch (Nitro group): Two distinct strong bands are characteristic of the nitro group: an asymmetric stretching vibration typically around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C-H Stretch (Aromatic): Absorptions for the aromatic C-H stretching are expected above 3000 cm⁻¹.

C=C and C=N Stretch (Aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the quinoline ring system.

The table below summarizes the expected characteristic FT-IR frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1690 - 1715 |

| Nitro | Asymmetric N-O Stretch | 1520 - 1560 |

| Nitro | Symmetric N-O Stretch | 1345 - 1385 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within conjugated systems. The spectrum of this compound is expected to be complex due to the extended π-system of the quinoline ring, which is further perturbed by the nitro and aldehyde substituents. These groups can participate in n→π* and π→π* electronic transitions.

In a study involving a macrocycle containing the 8-aminoquinoline (B160924) moiety (derived from this compound), the UV-Vis spectrum of the final complex was examined. dtic.mil For this compound itself, one would anticipate strong absorptions in the UV region corresponding to the π→π* transitions of the aromatic system. The presence of the nitro and aldehyde groups, with their non-bonding electrons, would likely give rise to weaker n→π* transitions at longer wavelengths. The exact absorption maxima (λ_max) would be dependent on the solvent used due to solvatochromic effects.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the calculation of an exact mass that can be compared against a theoretical value derived from the molecular formula.

For this compound, the molecular formula is C₁₀H₆N₂O₃. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element. This high degree of accuracy helps to distinguish the target compound from other molecules that may have the same nominal mass but different elemental formulas. colby.edunih.gov The molecular weight of the related isomer, 5-nitroquinoline-2-carbaldehyde, has been identified as 202.166 g/mol , which aligns with the expected mass for this class of compounds.

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₀H₆N₂O₃ |

| Calculated Monoisotopic Mass | 202.03784 Da |

| Nominal Mass | 202 g/mol |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any potential impurities. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for the identification of the compound by comparing the spectrum to a library database. nih.gov The retention time from the GC provides an additional layer of identification. This method is effective for detecting and quantifying residual solvents, starting materials, or by-products from the synthesis of nitroquinoline derivatives. researchgate.netgoogle.com

| Component | Function |

|---|---|

| Gas Chromatograph (GC) | Separates components of a mixture based on their volatility and affinity for the stationary phase. |

| Mass Spectrometer (MS) | Acts as a detector, identifying individual components by their mass-to-charge ratio and fragmentation pattern. |

| Application for Purity | The presence of multiple peaks in the chromatogram indicates impurities, which can be identified by their mass spectra. |

| Application for Identification | The mass spectrum of the main peak is compared with reference libraries (e.g., NIST) to confirm the identity of the compound. nist.govsciex.com |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed structural information. ucmerced.edu The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are collected by a detector. The intensities and positions of these reflections are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound has not been reported in the searched literature, the crystallographic data for the closely related compound, 8-Nitroquinoline (B147351) (lacking the 2-carbaldehyde group), provides valuable insight. researchgate.net The analysis of this parent compound reveals key structural parameters that are expected to be similar in the derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆N₂O₂ |

| Formula Weight | 174.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.0390 (11) |

| β (°) | 114.331 (2) |

| Volume (ų) | 775.1 (2) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. colby.edulibretexts.orglibretexts.orgumb.edumarmara.edu.tr These forces, although weaker than covalent bonds, dictate the physical properties of the solid, such as melting point and solubility. In the crystal structure of 8-nitroquinoline, molecules are linked by weak intermolecular C-H···O interactions. researchgate.net

For this compound, the addition of the aldehyde group at the 2-position introduces another polar functional group capable of participating in intermolecular interactions. The expected interactions would include:

C-H···O Hydrogen Bonds: The aldehyde proton and aromatic protons can act as weak hydrogen bond donors to the oxygen atoms of the nitro and aldehyde groups of neighboring molecules.

π-π Stacking: The planar quinoline ring systems are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. These interactions are common in aromatic compounds and contribute significantly to the stability of the crystal lattice. iucr.org

Dipole-Dipole Interactions: The polar nitro and aldehyde groups create a molecular dipole, leading to dipole-dipole attractions between adjacent molecules.

These combined interactions would result in a complex three-dimensional supramolecular architecture.

| Interaction Type | Description |

|---|---|

| C-H···O Hydrogen Bonds | Involving the aldehyde and nitro oxygen atoms as acceptors. |

| π-π Stacking | Offset or face-to-face stacking of the quinoline ring systems. |

| Dipole-Dipole Forces | Resulting from the permanent dipoles of the nitro and aldehyde groups. |

| van der Waals Forces | Weak, non-specific attractions between all atoms (London dispersion forces). colby.edu |

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation, isolation, and purification of compounds from reaction mixtures, as well as for the assessment of final product purity. drawellanalytical.com

For the isolation of this compound following its synthesis, column chromatography is a standard and effective method. Typically, silica (B1680970) gel is used as the stationary phase due to its polarity. A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is commonly employed as the mobile phase. The components of the reaction mixture are separated based on their differing polarities; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. This technique is mentioned for the purification of various quinoline derivatives. google.comacademie-sciences.fr

For the final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. drawellanalytical.comresearchgate.net A reverse-phase HPLC method would be suitable for this compound. For the related compound, 8-nitroquinoline-2-carboxylic acid, a method using a C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like formic acid for MS compatibility) has been described. sielc.com Similar conditions would likely be effective for this compound, providing a high-resolution separation that can detect even trace impurities. The purity is determined by the relative area of the main peak in the chromatogram.

| Method | Purpose | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Column Chromatography | Isolation and Purification | Silica Gel | Hexane/Ethyl Acetate gradient |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 (Reverse-Phase) | Acetonitrile/Water gradient |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Fraction Screening | Silica Gel on Aluminum Plate | Hexane/Ethyl Acetate |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. arlok.com It is particularly valuable in the analysis of quinoline derivatives, offering high resolution and sensitivity.

Reversed-Phase HPLC (RP-HPLC):

A common mode of HPLC used for the analysis of 8-nitroquinoline and its derivatives is reversed-phase chromatography. sielc.comsielc.com In this technique, the stationary phase is nonpolar (e.g., C18/ODS), and the mobile phase is a polar solvent mixture. arlok.comresearchgate.net

Stationary Phase: A Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has been utilized for the analysis of 8-nitroquinoline. sielc.com Other studies on related quinoline compounds have employed C18/ODS (octadecylsilane) stationary phases. researchgate.net

Mobile Phase: The composition of the mobile phase is a critical parameter that is optimized to achieve effective separation. A typical mobile phase for the analysis of 8-nitroquinoline consists of a mixture of acetonitrile (MeCN), water, and an acid. sielc.comsielc.com For general applications, phosphoric acid is used; however, for applications requiring mass spectrometry (MS) compatibility, formic acid is substituted. sielc.comsielc.com In the analysis of structurally similar compounds like nitroxoline, a mobile phase of THF-methanol-water (3:3:4) containing disodium (B8443419) ethylenediamine (B42938) tetraacetic acid (EDTA) and citric acid has been shown to yield complete separation and symmetric peaks. researchgate.net The pH and the concentration of additives like EDTA can be crucial for eliminating peak tailing and achieving full separation. researchgate.net

Detection: Detection is often performed using a UV detector, as the quinoline ring system is UV-active. sciforum.net

Applications in Purity Assessment and Quantitative Analysis:

HPLC is a standard method for determining the purity of synthesized quinoline derivatives. sciforum.netgoogle.com For instance, the purity of 8-nitroquinoline has been assessed by HPLC, with one analysis showing a purity of 99.6%. google.com The technique is also suitable for quantitative analysis, with calibration plots demonstrating linearity over a wide concentration range. researchgate.net The high accuracy and reproducibility of HPLC make it a preferred method for quality control. researchgate.net

Interactive Data Table: HPLC Conditions for Quinoline Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

| 8-Nitroquinoline | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | sielc.com |

| 8-Nitroquinoline-2-carboxylic acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | sielc.com |

| Nitroxoline and related compounds | C18/ODS | THF-methanol-water (3:3:4) with EDTA and citric acid | Not Specified | researchgate.net |

| 5-Nitroquinoline (B147367) | Not Specified | Not Specified | Not Specified | google.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used to monitor the progress of chemical reactions. dtic.milrochester.edulibretexts.org It provides a quick assessment of the consumption of starting materials and the formation of products. libretexts.org

General Procedure:

TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel or alumina. savemyexams.comdu.edu.eg The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). rochester.edu The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. arlok.com

Monitoring the Synthesis of this compound Derivatives:

In the synthesis of compounds derived from this compound, TLC is an indispensable tool. dtic.milnih.gov For example, in the reductive amination reaction of this compound with tetraazacrown ethers, TLC was used to monitor the reaction's completion. dtic.mil Similarly, in the synthesis of 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide from an intermediate derived from 8-hydroxyquinoline-2-carbaldehyde, the reaction progress was monitored by TLC. nih.gov

Visualization:

Since many organic compounds, including quinoline derivatives, are colorless, visualization techniques are required to see the separated spots on the TLC plate. libretexts.org A common non-destructive method is viewing the plate under UV light, as compounds with a quinoline ring are often UV-active. savemyexams.com Destructive methods involve spraying the plate with a chemical stain, such as ninhydrin (B49086) for amines or 2,4-dinitrophenylhydrazine (B122626) for aldehydes and ketones, followed by heating. illinois.edu

Determining the Retention Factor (Rf):

The position of a compound on a developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. du.edu.eg The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase. du.edu.eg Comparing the Rf value of a spot in the reaction mixture to the Rf values of the starting material and the expected product (if available as a standard) helps in identifying the components of the mixture. rochester.edu The use of a "cospot," where the reaction mixture is spotted on top of the starting material, is a useful technique to confirm the presence or absence of the reactant, especially when the Rf values of the reactant and product are similar. rochester.edu

Interactive Data Table: TLC in the Synthesis of Quinoline Derivatives

| Reaction Type | Starting Material | Monitored Species | Visualization | Reference |

| Reductive Amination | This compound | Consumption of starting material, formation of product | Not Specified | dtic.mil |

| Amide Coupling | 8-Hydroxyquinoline-2-carboxylic acid | Consumption of starting material, formation of product | Not Specified | nih.gov |

| General Reaction Monitoring | Reactant | Reactant, Product | UV lamp, various stains | rochester.edu |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of molecules. mdpi.comcornell.edu It is based on the principle that the total energy of a system is a functional of its electron density. This approach is widely used for its favorable balance between computational cost and accuracy in predicting molecular properties. irjweb.com

Geometry optimization is a fundamental computational procedure aimed at determining the most stable three-dimensional arrangement of atoms in a molecule. sphinxsai.com This process systematically adjusts the atomic coordinates to find a minimum on the potential energy surface, which corresponds to a stable molecular structure. sphinxsai.com For these calculations, various basis sets, which are sets of mathematical functions used to build molecular orbitals, are employed, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ. researchgate.net

The molecular structure of 8-Nitroquinoline-2-carbaldehyde features two key functional groups, the carbaldehyde (-CHO) at position 2 and the nitro (-NO2) group at position 8, attached to the quinoline (B57606) scaffold. The rotation around the single bonds connecting these groups to the quinoline ring gives rise to different spatial orientations, known as conformers. Conformational analysis is the systematic study of these conformers to identify the most energetically favorable ones. ethz.chrsc.org

Theoretical studies on related quinoline derivatives, such as quinoline-5-carboxaldehyde, have shown that different orientations of the aldehyde group can lead to conformers with small energy differences, suggesting they can coexist at room temperature. researchgate.net For this compound, DFT calculations would be crucial to analyze the rotational barriers of the carbaldehyde and nitro groups and to determine the relative stabilities of the resulting conformers, thus identifying the ground-state geometry of the molecule. researchgate.netdntb.gov.ua

| Parameter | Description |

| Method | The specific DFT functional used (e.g., B3LYP, PBE0). cornell.edu |

| Basis Set | The set of atomic orbitals used for the calculation (e.g., 6-311++G(d,p)). researchgate.net |

| Conformer | A distinct spatial arrangement of the molecule due to rotation around single bonds. |

| Relative Energy (kcal/mol) | The energy of a conformer relative to the most stable (ground-state) conformer. |

| Key Dihedral Angles (°) | The angles defining the orientation of the carbaldehyde and nitro groups. |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A small energy gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net

In computational studies of related nitroquinoline compounds, the HOMO is typically found to be distributed over the electron-rich quinoline ring system, while the LUMO is often localized on the electron-withdrawing nitro group. researchgate.netresearchgate.netresearchgate.net This separation of frontier orbitals suggests a predisposition for intramolecular charge transfer (ICT) from the quinoline ring to the nitro group upon electronic excitation. researchgate.net For this compound, the presence of the additional electron-withdrawing carbaldehyde group would further influence the energies and distributions of these orbitals. DFT calculations can precisely map the contributions of different atoms and functional groups to the HOMO and LUMO, providing a detailed picture of the molecule's electronic landscape. dntb.gov.ua

| Parameter | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. uci.edu |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | The difference in energy (ELUMO - EHOMO); indicates chemical reactivity and stability. researchgate.net |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies corresponding to the fundamental modes of vibration can be calculated. These frequencies are used to simulate the infrared (IR) and Raman spectra. researchgate.net Because the calculations assume a harmonic oscillator model and are performed on a single molecule in the gaseous phase, the computed frequencies are often systematically scaled by an empirical factor to achieve better agreement with experimental spectra, which are typically recorded in the solid state. researchgate.net This analysis helps in the definitive assignment of vibrational bands observed experimentally to specific functional groups, such as the C=O stretch of the carbaldehyde and the symmetric and asymmetric stretches of the nitro group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netresearchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and can help resolve ambiguities in complex spectral regions. researchgate.net

| Spectroscopic Parameter | Computational Method | Information Obtained |

| Vibrational Frequencies | DFT Frequency Calculation | Predicted positions of IR and Raman bands for functional groups (e.g., C=O, NO₂, C-H). researchgate.net |

| NMR Chemical Shifts | DFT with GIAO method | Predicted ¹H and ¹³C chemical shifts for comparison with experimental spectra. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.edu TD-DFT is particularly effective for calculating the energies and characteristics of electronic transitions, making it a cornerstone for understanding the UV-Visible absorption properties of molecules. mdpi.com

TD-DFT calculations provide detailed information about the electronic transitions from the ground state to various excited states. The key outputs of this analysis are the vertical excitation energies (the energy required for an electronic transition without change in molecular geometry), the oscillator strengths (f), and the composition of each transition in terms of the contributing molecular orbitals. respectprogram.orgscm.com The oscillator strength is a dimensionless quantity that represents the theoretical intensity of an electronic transition, allowing for a direct comparison with the intensity of absorption bands in an experimental spectrum. github.io

For this compound, TD-DFT would be used to identify the nature of its principal electronic transitions. These are expected to include π→π* transitions, primarily associated with the conjugated π-system of the quinoline ring, and potentially n→π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups and the nitrogen atom of the quinoline ring. researchgate.netresearchgate.net The analysis reveals which orbitals are involved (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.) for each excited state, thereby elucidating the charge-transfer characteristics of the molecule upon absorption of light. scm.com

The excitation energies and oscillator strengths obtained from TD-DFT calculations can be used to construct a theoretical UV-Vis absorption spectrum. mdpi.comrespectprogram.org Each calculated transition is typically represented by a Gaussian or Lorentzian function, and the summation of these functions produces a continuous spectrum that can be directly compared with experimental measurements. dntb.gov.ua This simulation is a powerful tool for interpreting experimental spectra, as it allows for the assignment of specific absorption bands to calculated electronic transitions. researchgate.net

Furthermore, the influence of solvents on the electronic spectrum can be modeled computationally using methods like the Polarizable Continuum Model (PCM). eurjchem.com These models account for the effect of the solvent's dielectric properties on the electronic structure of the molecule, often leading to shifts in the absorption maxima (solvatochromism) that can be predicted and analyzed. dntb.gov.ua Comparing the simulated spectra in both the gas phase and in different solvents with experimental results provides a more comprehensive understanding of the molecule's photophysical behavior. researchgate.net

| Calculated Parameter | Description |

| Excitation Energy (eV) | The energy difference between the ground state and an excited state. |

| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. |

| Oscillator Strength (f) | The theoretical probability of a given electronic transition; corresponds to absorption intensity. github.io |

| Orbital Contributions | The specific molecular orbitals involved in the transition (e.g., HOMO→LUMO). |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules, offering a virtual microscope to observe molecular behavior over time. nih.gov This approach is invaluable for studying the conformational landscape and interactions of this compound in solution.

While specific MD simulation studies focused exclusively on this compound in solution are not extensively documented, the methodology has been successfully applied to closely related quinoline derivatives to probe their intermolecular interactions. najah.eduresearchgate.net These simulations provide detailed information on how the solute molecule interacts with solvent molecules, revealing the structure of solvation shells and the nature of intermolecular forces such as hydrogen bonding and van der Waals interactions.

For instance, MD simulations performed on other nitroquinoline derivatives have been used to understand their adsorption behavior on surfaces and to evaluate their reactive properties. najah.eduresearchgate.net By simulating this compound in a solvent box (e.g., water or an organic solvent), researchers can analyze radial distribution functions to understand the average distance and coordination number of solvent molecules around specific atoms, such as the nitro group's oxygen atoms or the carbaldehyde group. This provides a dynamic picture of the solvation process that complements experimental findings.

Conformational analysis is the study of the different three-dimensional arrangements that a molecule can adopt due to rotation around its single bonds. libretexts.org These different arrangements, or conformers, often have different potential energy levels, which affects their relative stability. libretexts.org

For the 8-nitroquinoline (B147351) scaffold, studies on related compounds suggest a tendency towards a planar molecular geometry. researchgate.netacs.org Specifically, crystallographic analysis of 2-styryl-8-nitroquinolines revealed that the molecules are nearly planar, a feature attributed to the electronic properties of the nitro group. acs.org

MD simulations can track the conformational behavior of this compound over time by monitoring key dihedral angles. The most significant of these is the angle defining the rotation of the carbaldehyde group (CHO) relative to the quinoline ring. By plotting this angle over the simulation time, one can identify the most stable conformations and the energy barriers for rotation between them. These simulations account for factors like torsional strain and steric hindrance, providing a comprehensive understanding of the molecule's flexibility and its preferred shapes in solution. libretexts.org

Reactivity and Mechanistic Studies

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating reaction mechanisms, predicting reactivity, and understanding the selectivity of chemical processes involving this compound.

Computational studies have explored the reactivity of the 8-nitroquinoline framework in different contexts, from directing transition metal catalysis to undergoing photochemical reactions.

As a Directing Group: The 8-nitroquinoline moiety has been employed as a template in transition metal-catalyzed C-H functionalization reactions. nih.gov DFT studies and mass spectrometric analysis support the hypothesis that the nitro group plays a crucial role in positioning the metal catalyst (e.g., palladium) and stabilizing the palladacyclic intermediate required for the reaction to proceed. nih.gov

In Photochemical Reactions: As a photolabile "caging" group, the reaction pathway of 8-nitroquinoline derivatives has been analyzed using DFT. researchgate.net For a related 8-nitroquinoline-based caging group, calculations revealed that the uncaging reaction is kinetically inert under normal conditions due to a high activation energy barrier in the ground state. However, under photolysis, the reaction is believed to proceed through an alternative, lower-energy pathway involving electronic excited states. The proposed mechanism involves excitation from the ground state (S₀) to the first singlet excited state (S₁), followed by efficient intersystem crossing to the triplet state (T₁). The main chemical transformation occurs in the T₁ state before the molecule returns to the S₀ state to release the final products. researchgate.net

| Reaction Step | System | Calculation Method | Activation Energy Barrier (kcal/mol) | Reference |

| Carbonyl Migration | 8-Nitroquinoline-based caging group | DFT | 34.3 | researchgate.net |

This table shows the high energy barrier calculated for a key step in the ground-state reaction, indicating the compound's stability in the absence of light.

Regioselectivity, the preference of a reaction to occur at one specific site over all other possible sites, is a key feature in reactions involving the 8-nitroquinoline framework. nih.govnih.gov

The use of 8-nitroquinoline as a directing group in palladium-catalyzed C-H olefination is a prime example of its ability to control regioselectivity. The quinoline nitrogen and the nitro group coordinate to the metal center in a bidentate fashion, forming a stable palladacycle. nih.gov This coordination geometry effectively positions the catalyst to activate a C-H bond at the meta position of an attached aromatic ring, leading to the formation of the meta-substituted product with high selectivity. nih.govnih.gov This predictable directing effect makes the 8-nitroquinoline template a valuable tool in organic synthesis for achieving otherwise difficult-to-access substitution patterns. While its role in controlling regioselectivity is well-documented, specific predictions regarding stereoselectivity are less commonly reported for this scaffold.

The 8-nitroquinoline core is found in molecules designed as photolabile protecting groups, or "caging" groups, which can release a biologically active molecule upon exposure to light. researchgate.net The efficiency of this release is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific event (e.g., uncaging) to the number of photons absorbed. wikipedia.org

Theoretical studies have elucidated the likely mechanism for photolysis, suggesting that the reaction proceeds via the triplet excited state (T₁) after the molecule absorbs a photon. researchgate.net However, experimental results on the efficiency of this process have varied depending on the full molecular structure. For example, one study found that an acetate (B1210297) derivative of a nitro-substituted hydroxyquinoline (NHQ-OAc) was effectively photochemically insensitive, indicating a very low quantum yield. acs.org In contrast, another study on a series of 8-nitroquinoline-based caging groups for carboxylic acids identified a more efficient derivative. researchgate.net These differing results highlight that while the 8-nitroquinoline core provides the fundamental photochemical apparatus, its efficiency is highly sensitive to other substituents on the molecule.

| Compound | Observation | Quantum Yield (Φ) | Reference |

| 6-Bromo-8-nitro-1,2-dihydroquinolinyl derivative | Efficient photolysis | 0.003 | researchgate.net |

| NHQ-OAc (Nitro-substituted hydroxyquinoline acetate) | Photochemically insensitive | Not reported (implied to be very low) | acs.org |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are powerful computational tools that correlate the structural or property-based descriptors of a compound with its chemical reactivity or biological activity. These models are essential for predicting the behavior of novel compounds and for designing molecules with specific desired characteristics.

A variety of computational descriptors are employed to characterize the chemical properties of quinoline derivatives. These descriptors, derived from the molecular structure, provide a quantitative basis for understanding and predicting the behavior of these compounds. Key descriptors include:

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical stability, reactivity, and optical polarizability. researchgate.net

Topological and Geometrical Descriptors: These descriptors quantify various aspects of molecular size, shape, and connectivity. Examples include the Topological Polar Surface Area (TPSA), which is related to a molecule's ability to permeate biological membranes, and the number of rotatable bonds, which influences conformational flexibility.

Physicochemical Descriptors: Properties like lipophilicity (logP) and the number of hydrogen bond acceptors and donors are critical for understanding a compound's behavior in biological systems. dundee.ac.uk

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating these descriptors and investigating the electronic structure and reactivity of molecules like this compound and its derivatives. dntb.gov.uabohrium.com For instance, DFT calculations have been used to study the feasibility of formation and identify bioactive sites in nitroquinoline carbaldehyde derivatives. researchgate.net

Below is a table summarizing some of the key computational descriptors for quinoline derivatives, including this compound.

| Descriptor Name | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability and susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability and susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, stability, and electronic transitions |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Predicts drug transport properties and bioavailability |

| logP | Logarithm of the partition coefficient between octanol (B41247) and water | Measures lipophilicity and influences membrane permeability |

| Number of Rotatable Bonds | Count of bonds that allow free rotation | Relates to conformational flexibility and binding affinity |

| Number of H-bond Acceptors/Donors | Count of atoms that can accept or donate hydrogen bonds | Crucial for molecular recognition and binding interactions |

Predictive models based on QSRR/QSPR are developed by establishing a mathematical relationship between the calculated descriptors and an observed property or activity. These models can then be used to predict the behavior of new or untested compounds.

For quinoline derivatives, QSRR models have been successfully developed to predict various properties, including their retention behavior in High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net These models often use a combination of electronic, topological, and physicochemical descriptors to build robust and predictive equations. researchgate.net For example, a study on quinolone and sulfonamide drugs demonstrated that QSRR models could effectively predict their chromatographic retention times, with the models being validated through both internal and external validation methods. nih.gov

The development of these predictive models often involves statistical techniques like Multiple Linear Regression (MLR) and more advanced machine learning algorithms such as Support Vector Machines (SVM). nih.gov These methods help in identifying the most significant descriptors that influence the compound's behavior and in creating a model with high predictive accuracy. nih.gov

Furthermore, computational studies have been instrumental in understanding the structure-activity relationships of nitroquinoline derivatives. For instance, in a study of 8-nitroquinolin-2(1H)-ones, computational chemistry was used to design a set of derivatives with a wide range of redox potentials, which was crucial for understanding their antileishmanial activity. dundee.ac.uknih.gov This highlights the power of predictive modeling in guiding the synthesis and evaluation of new bioactive molecules.

Applications in Chemical Research and Development

Strategic Role as a Key Synthetic Building Block

8-Nitroquinoline-2-carbaldehyde is a pivotal precursor in the synthesis of more complex molecular architectures. The aldehyde group is particularly amenable to a range of chemical transformations, allowing for the construction of diverse compound libraries.

The reactivity of the aldehyde and the potential for modification of the nitro group make this compound a valuable intermediate in organic synthesis. smolecule.com The aldehyde group can readily participate in condensation reactions with amines or other nucleophiles to form imines (Schiff bases) and other derivatives. smolecule.comekb.eg Furthermore, the nitro group can be reduced to an amine, which introduces a new site for functionalization and can enhance biological activity. smolecule.com

A significant application is in reductive amination processes. For instance, it has been used in the synthesis of macrocyclic tetraazacrown ethers bearing 8-aminoquinoline (B160924) sidearms. acs.orgnih.govdtic.mil In this multi-step synthesis, this compound is reacted with a crown ether via reductive amination, followed by the chemical reduction of the nitro group to an amino group. acs.orgnih.govdtic.mil This demonstrates its utility in creating complex, multi-functional molecules. Quinoline-2-carbaldehyde derivatives, in general, are recognized as unique precursors for synthesizing new heterocyclic compounds. researchgate.net

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Crown ethers, Sodium triacetoxyborohydride (B8407120) | Macrocycles with quinoline (B57606) sidearms | acs.orgnih.govdtic.mil |

| Condensation Reaction | Primary amines | Schiff bases (Imines) | smolecule.comekb.eg |

The 8-nitroquinoline (B147351) scaffold is a recognized pharmacophore in medicinal chemistry, and this compound serves as a key building block for creating novel therapeutic candidates. researchgate.netnih.gov The core structure is integral to the development of compounds with potential antiparasitic and anticancer activities. nih.govresearchgate.net

Research has focused on synthesizing derivatives and evaluating their biological efficacy. For example, a series of 8-nitro quinoline-based thiosemicarbazone analogues were synthesized from 8-nitro quinoline carbaldehyde precursors. researchgate.net These compounds were assessed for their in vitro anticancer properties against cell lines like HeLa and MCF-7, with some derivatives showing significant inhibitory activity and the ability to induce apoptosis. researchgate.net

In the field of antiparasitic drug discovery, the 8-nitroquinoline scaffold is of high interest. nih.gov Studies on the 8-nitroquinolin-2(1H)-one scaffold, which can be derived from 8-nitroquinoline precursors, have identified potent antitrypanosomal compounds. nih.govird.fr Pharmacomodulation of this scaffold has led to the identification of derivatives with submicromolar activity against Trypanosoma brucei and Trypanosoma cruzi. nih.gov The antiparasitic mechanism often involves the reduction of the nitro group by parasitic nitroreductases (NTRs), enzymes that are absent in mammalian cells, offering a pathway for selective toxicity. nih.gov

Table 2: Examples of Biologically Active Derivatives from 8-Nitroquinoline Scaffolds

| Derivative Class | Precursor Type | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| Thiosemicarbazones | 8-Nitro quinoline carbaldehydes | HeLa, MCF-7 cancer cells | Induction of cell cycle arrest and apoptosis | researchgate.net |

| 2-Substituted-quinolines | 8-Nitroquinoline derivatives | Leishmania donovani | Identification of a hit molecule with an IC₅₀ value of 6.6 μM | researchgate.net |

Design and Engineering of Coordination Complexes and Ligands

The quinoline ring system, particularly when functionalized with donor atoms, is an excellent ligand for metal ions. This compound is a precursor for such ligands, enabling the study of their coordination chemistry and potential applications.

Ligands derived from this compound are used to study complexation with various metal ions. The synthesis of tetraazacrown ethers functionalized with 8-aminoquinoline units, which originate from the reduction of 8-nitroquinoline precursors, provides ligands that form highly stable complexes with metal ions such as Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. acs.orgnih.govdtic.mil Potentiometric evaluation of these complexes has confirmed their high stability, particularly with Cu²⁺ and Cd²⁺. nih.govdtic.mil The resulting complexes can be studied using techniques like UV-Visible spectroscopy to observe spectral shifts upon metal binding. acs.orgnih.govdtic.mil This chelating ability is fundamental to many of the applications of quinoline derivatives, including their use as sensors and their biological mechanisms of action, which can involve interaction with essential metal ions in vivo. mdpi.comnih.govnih.gov

The stable coordination complexes formed by ligands derived from this compound have potential applications in catalysis. While specific catalytic applications for complexes of this compound itself are not extensively detailed in the provided search results, the broader class of quinoline-based ligands and their metal complexes are known catalysts for various organic transformations. For instance, oxorhenium(V) complexes with quinoline derivatives have been used in catalytic epoxidation reactions. rsc.org Furthermore, N-heterocyclic carbene–Cu(I) complexes are widely used as catalysts in reactions like hydrosilylation and cycloaddition. beilstein-journals.org Given the strong metal-binding ability of ligands derived from this compound, their corresponding metal complexes are promising candidates for investigation in catalysis research. researchgate.net

Development of Advanced Fluorescent Probes and Chemosensors

8-Nitroquinoline derivatives are employed in the design of fluorescent probes and chemosensors due to the favorable photophysical properties of the quinoline ring system. mdpi.comnih.gov The introduction of a nitro group and a reactive aldehyde handle allows for the synthesis of sophisticated sensor molecules.

A notable example is the design of donor-acceptor (D-π-A) type fluorescent molecules for the detection of chemical warfare agent mimics. researchgate.net In one study, 8-nitroquinoline azine was synthesized and used as a module in chemosensors for the fluorogenic and colorimetric detection of diethylchlorophosphate (DCP), a mimic for sarin (B92409) gas. researchgate.net These sensors demonstrated high sensitivity and instantaneous response in both solution and gas phases, highlighting the utility of the 8-nitroquinoline scaffold in creating advanced detection systems. researchgate.net The development of such probes often involves the condensation of the carbaldehyde group to create a larger conjugated system that can interact specifically with an analyte, leading to a measurable change in fluorescence or color. researchgate.netnanobioletters.com

Principles of Fluorescence Quenching and Enhancement

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. wikipedia.org This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional encounters. wikipedia.org The nitro group in aromatic compounds is a well-known fluorescence quencher. researchgate.net In the context of this compound, the nitro group can induce quenching of the quinoline fluorescence through intramolecular processes.

The primary mechanisms of quenching relevant to this compound and its derivatives include:

Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state. wikipedia.org

Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. wikipedia.org

Förster Resonance Energy Transfer (FRET): This is a distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule. uzh.ch

Conversely, fluorescence enhancement can be achieved when the quenching mechanism is disrupted. For instance, if the nitro group is chemically modified or if the molecule binds to a target in a way that alters the electronic properties and inhibits the quenching process, an increase in fluorescence intensity can be observed. This "turn-on" fluorescence is a highly desirable feature for sensor applications.

A study on quinoline derivatives showed that the presence of a nitro group can significantly quench fluorescence. acs.org The efficiency of quenching is dependent on the electronic properties of the substituents on the quinoline ring.

Design Considerations for Target-Specific Probes

The principles of fluorescence quenching and enhancement are harnessed in the design of target-specific fluorescent probes. This compound can serve as a core structure for such probes. The carbaldehyde group provides a reactive site for conjugation to a recognition element that specifically binds to a target analyte.

Key design considerations include:

Recognition Moiety: This part of the probe is responsible for selective binding to the target molecule (e.g., a metal ion, an anion, or a biomolecule). The choice of recognition moiety dictates the specificity of the probe.

Fluorophore-Quencher System: In the "off" state, the nitroquinoline core acts as a quenched fluorophore. Upon binding of the target to the recognition moiety, a conformational or electronic change can occur, leading to a "turn-on" of fluorescence. This could be due to the inhibition of the quenching process or a change in the electronic nature of the quinoline ring system.

Linker: A suitable linker may be required to connect the recognition moiety to the this compound core without interfering with the function of either part.